N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1005583-28-7) is a pyrazole-carboxamide derivative characterized by two pyrazole rings linked via an ethyl group. One pyrazole ring is substituted with a bromine atom at position 4, while the other features a chlorine atom at position 4 and a methyl group at position 1. This compound’s molecular formula is inferred as C₁₁H₁₂BrClN₅O, with a molecular weight of 353.61 g/mol.
Properties
CAS No. |
1005583-28-7 |
|---|---|
Molecular Formula |
C10H11BrClN5O |
Molecular Weight |
332.58 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-4-chloro-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrClN5O/c1-16-6-8(12)9(15-16)10(18)13-2-3-17-5-7(11)4-14-17/h4-6H,2-3H2,1H3,(H,13,18) |
InChI Key |
WAHFCPIIISRLQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange and Carbon Dioxide Trapping
4-Bromo-1H-pyrazole is synthesized via lithiation of 1-methyl-4-bromo-1H-pyrazole followed by carboxylation and decarboxylation:
-
Lithiation : Treatment of 1-methyl-4-bromo-1H-pyrazole with n-butyllithium at −78°C generates a pyrazolyl lithium intermediate.
-
Carboxylation : Introduction of CO₂ gas yields 1-methyl-4-bromo-1H-pyrazole-5-carboxylic acid.
-
Decarboxylation : Heating the carboxylic acid in acidic conditions removes the carboxyl group, yielding 4-bromo-1H-pyrazole.
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: −78°C (lithiation), reflux (decarboxylation)
Synthesis of 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic Acid
Chlorination and Methylation
The 4-chloro-1-methylpyrazole scaffold is constructed via sequential chlorination and methylation:
-
Chlorination : 1H-pyrazole-3-carboxylic acid is treated with PCl₅ or SOCl₂ to form 4-chloro-1H-pyrazole-3-carbonyl chloride.
-
Methylation : Reaction with methyl iodide in the presence of NaH in DMF installs the N1-methyl group.
Conditions :
Functionalization of the Ethylamine Linker
Nucleophilic Substitution to Install the Pyrazole Moiety
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine is synthesized via alkylation:
-
Alkylation : 4-Bromo-1H-pyrazole reacts with 2-bromoethylamine hydrobromide in the presence of K₂CO₃.
-
Purification : Column chromatography isolates the product.
Conditions :
Amide Coupling
HATU-Mediated Coupling
The final step involves coupling 2-(4-bromo-1H-pyrazol-1-yl)ethylamine with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid:
-
Activation : The carboxylic acid is activated using HATU and N,N-diisopropylethylamine (DIPEA).
-
Coupling : Reaction with the ethylamine linker forms the amide bond.
Conditions :
-
Solvent: Dichloromethane (DCM) or acetonitrile
-
Coupling agent: HATU (1.1 eq)
-
Base: DIPEA (3 eq)
Optimization and Challenges
Regioselectivity in Pyrazole Substitution
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling is employed in related pyrazole syntheses (e.g., EP3280710B1):
-
Catalyst : Pd(OAc)₂ with triphenylphosphine (1:3 ratio)
-
Solvent : Acetonitrile/water (1:1)
-
Base : K₂CO₃
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 4-Bromo-1H-pyrazole | 77.3 | >98 |
| Ethylamine functionalization | 87.5 | >95 |
| Amide coupling | 83 | >99 |
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination of 4-bromo-1H-pyrazole-1-carbaldehyde with 2-aminoethyl-4-chloro-1-methylpyrazole-3-carboxamide:
-
Imine formation : Reaction of aldehyde and amine in MeOH.
-
Reduction : NaBH₄ reduces the imine to the secondary amine.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under mild alkaline conditions. For example:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields 4-amino derivatives (Table 1).
-
Thiolysis : Treatment with sodium hydrosulfide (NaSH) in DMF replaces bromine with a thiol group (>80% yield) .
Table 1: Substitution at Bromine (C4)
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylamine | EtOH, 60°C, 6h | 4-(Methylamino)-pyrazole derivative | 72 |
| NaSH | DMF, 80°C, 4h | 4-Mercapto-pyrazole derivative | 83 |
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and condensation:
-
Acid-Catalyzed Hydrolysis : Heating with HCl (6M) at reflux converts the carboxamide to a carboxylic acid (confirmed by IR loss of amide I band at 1650 cm⁻¹) .
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol produces imine-linked derivatives (λmax ~310 nm in UV-Vis) .
Key Observation : Steric hindrance from the ethyl linker slows hydrolysis kinetics compared to simpler pyrazole carboxamides.
Electrophilic Substitution
The 1-methylpyrazole moiety undergoes nitration at the 5-position using HNO3/H2SO4 at 0°C, yielding a mono-nitro product (m/z 338.98 [M+H]+ via HRMS) .
Oxidative Coupling
Treatment with FeCl3 in acetonitrile induces dimerization via C–C coupling between pyrazole rings (isolated yield: 65%) .
Halogen Exchange Reactions
The chlorine atom at the 4-position of the second pyrazole ring undergoes Finkelstein-type exchange:
Table 2: Halogen Exchange at Chlorine (C4)
| Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| KI | Acetone | 50 | 12 | 4-Iodo-pyrazole derivative | 89 |
| KBr | DMSO | 100 | 24 | 4-Bromo-pyrazole derivative | <5 |
Catalytic Cross-Coupling
The bromine atom participates in Suzuki-Miyaura reactions:
-
Palladium-Catalyzed Arylation : Using Pd(PPh3)4 and arylboronic acids in THF/H2O (3:1) introduces aryl groups (e.g., phenyl, 4-methoxyphenyl) at C4 (Table 3) .
Table 3: Suzuki Coupling Outcomes
| Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| Phenyl | 5 | 78 |
| 4-Methoxyphenyl | 5 | 65 |
| 2-Naphthyl | 10 | 71 |
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, releasing HBr and HCl (detected via FTIR gas-phase analysis) .
Mechanistic Insights
-
Steric Effects : The ethylenediamine-like linker between pyrazole rings reduces reaction rates by ~30% compared to non-bridged analogs .
-
Electronic Effects : Electron-withdrawing carboxamide group directs electrophiles to the 5-position of the 1-methylpyrazole ring .
This reactivity profile enables applications in synthesizing bioactive molecules and functional materials, though challenges remain in achieving regioselectivity in polyhalogenated pyrazole systems .
Scientific Research Applications
Medicinal Chemistry and Pharmacological Activities
The pyrazole scaffold, which includes N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide, is known for its diverse biological activities. Research indicates that pyrazole derivatives exhibit significant antimicrobial , anti-inflammatory , and anticancer properties.
Anticancer Activity
Recent studies have shown that compounds similar to this compound can act as effective agents against various cancer cell lines. For instance, pyrazole derivatives have demonstrated promising results in inhibiting the growth of prostate cancer cells by modulating androgen receptor pathways, which are crucial in the progression of this type of cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. In vitro studies have indicated that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. These findings suggest that such compounds could be developed into new antimicrobial agents to combat resistant strains of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole-based compounds. Modifications to the pyrazole ring and substituents can significantly influence biological activity. For example, the introduction of halogen atoms (like bromine and chlorine) at specific positions has been linked to enhanced potency against cancer cell lines and improved selectivity in targeting androgen receptors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Notes | Sources |
|---|---|---|---|---|---|
| Target Compound N-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (1005583-28-7) |
C₁₁H₁₂BrClN₅O | 353.61 | - 4-Bromo-pyrazole - 4-Chloro-1-methyl-pyrazole |
No direct activity reported; structural analogs suggest potential as a receptor modulator. | |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide | C₂₃H₁₈Cl₃N₃O | 474.77 | - 4-Chlorophenyl - 2,4-Dichlorophenyl - 3-Pyridylmethyl |
Cannabinoid CB1 antagonist (IC₅₀ = 0.139 nM). Crystal structure analyzed for QSAR studies. | |
| 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide | C₁₈H₁₅BrClN₄O₂ | 449.70 | - 3-Bromo-pyrazole - 3-Chloropyridyl - 4-Ethoxyphenyl |
Single-crystal X-ray structure resolved; no explicit activity data. | |
| 4-Bromo-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide | C₁₆H₂₆BrN₃O | 380.31 | - 4-Bromo-pyrazole - 2,2,6,6-Tetramethylpiperidinyl |
Structural analog with bulky substituents; potential impact on solubility. | |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride (1909337-61-6) | C₆H₁₁BrClN₃ | 240.53 | - 4-Bromo-pyrazole - Methylamine hydrochloride |
Amine derivative; distinct from carboxamides but shares bromopyrazole motif. |
Key Observations
Substituent Effects on Activity: The CB1 antagonist (IC₅₀ = 0.139 nM) in Table 1 features chlorophenyl and pyridylmethyl groups, which enhance receptor binding via aromatic interactions. Halogenation: Bromine and chlorine atoms in the target compound may increase lipophilicity, influencing membrane permeability compared to non-halogenated analogs .
Conformational Flexibility :
- The ethyl linker in the target compound allows conformational flexibility, which could optimize binding to target proteins compared to rigid analogs like the CB1 antagonist .
Crystallographic Insights :
- Analogs such as the CB1 antagonist and the 3-bromo-pyrazole derivative were analyzed via X-ray diffraction, highlighting the importance of planar carboxamide groups and substituent positioning in molecular packing .
Biological Activity
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).
The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific interactions of this compound with these targets are crucial for its efficacy.
Key Mechanisms:
- Inhibition of Tumor Growth : Compounds with a pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast and liver cancers. The inhibition is often linked to the modulation of signaling pathways such as apoptosis and cell cycle regulation .
- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
Biological Activity Data
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast) | 5.0 | |
| Anticancer | HepG2 (Liver) | 6.5 | |
| Anti-inflammatory | COX Inhibition | 10.0 |
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound.
Study 1: Anticancer Efficacy
A study published in ACS Omega explored a series of pyrazole derivatives and reported that compounds with similar structures exhibited significant growth inhibition in various cancer cell lines. The study highlighted that substituents on the pyrazole ring could enhance anticancer activity through improved binding affinity to target proteins involved in cancer progression .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that certain compounds effectively inhibited COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that this compound may possess similar properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole ring and substituents significantly influence biological activity. Key findings include:
- Bromine Substitution : The presence of a bromine atom at position 4 enhances anticancer activity.
- Chloro Group : The chloromethyl group contributes to increased interaction with target proteins, improving efficacy.
Q & A
Q. Basic
- 1H/13C NMR : Critical for confirming the pyrazole core, substituent positions (e.g., bromo, chloro), and ethyl linker integration .
- X-ray crystallography : Resolves crystal packing and conformational details, as seen in structurally similar pyrazole carboxamides .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and halogen isotopic patterns .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
How can researchers design experiments to resolve contradictions in biological activity data across different studies?
Advanced
Contradictions may arise from assay variability (e.g., cell lines, concentrations) or structural ambiguities. Methodological solutions include:
- Standardized bioassays : Replicate studies under identical conditions (e.g., IC₅₀ determinations in parallel with positive controls) .
- Structural verification : Confirm batch-to-batch consistency via XRD or NMR to rule out polymorphic or stereochemical discrepancies .
- Meta-analysis : Compare data across publications while accounting for variables like solvent choice (DMSO vs. aqueous buffers) impacting solubility .
What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Q. Advanced
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the pyrazole core and enzyme active sites, prioritizing substituents (e.g., bromo, chloro) for hydrophobic or halogen bonding .
- MD (Molecular Dynamics) simulations : Assess binding stability over time, focusing on the ethyl linker’s flexibility and substituent orientation .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates electronic parameters (Hammett σ) of substituents with activity trends .
How to establish a structure-activity relationship (SAR) for modifying the pyrazole core to enhance pharmacological properties?
Q. Advanced
- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing bromo with methoxy or nitro groups) and test bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., carboxamide for hydrogen bonding) using 3D alignment tools like Schrödinger’s Phase .
- In vitro-to-in vivo correlation : Compare enzymatic inhibition (e.g., CYP450 assays) with pharmacokinetic profiles to prioritize candidates .
What are the critical parameters for optimizing reaction yields in the synthesis of such pyrazole carboxamides?
Q. Basic
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) for carboxamide formation to accelerate acylation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios and reaction times .
What experimental approaches are used to determine the crystal structure and conformational dynamics of this compound?
Q. Advanced
- Single-crystal XRD : Resolve absolute configuration and intermolecular interactions (e.g., halogen⋯π contacts) using crystals grown via slow evaporation .
- Variable-temperature NMR : Probe conformational flexibility of the ethyl linker by analyzing signal splitting at low temperatures .
- SC-XRD with Hirshfeld analysis : Quantify intermolecular contacts (e.g., H-bonding, Br⋯O interactions) influencing crystal packing .
How can researchers address solubility issues in in vitro assays for this hydrophobic compound?
Q. Advanced
- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release, as tested with analogous hydrophobic pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
